molecular formula C6H9Cl3O3 B072722 2,4,6-Tris(chloromethyl)-1,3,5-trioxane CAS No. 1129-52-8

2,4,6-Tris(chloromethyl)-1,3,5-trioxane

Cat. No.: B072722
CAS No.: 1129-52-8
M. Wt: 235.5 g/mol
InChI Key: DZPKGHCUNRKJJO-UHFFFAOYSA-N
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Description

2,4,6-Tris(chloromethyl)-1,3,5-trioxane is a chemical compound with the molecular formula C6H9Cl3O3 It is a trioxane derivative where three chloromethyl groups are attached to the 2, 4, and 6 positions of the trioxane ring

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2,4,6-Tris(chloromethyl)-1,3,5-trioxane typically involves the chloromethylation of 1,3,5-trioxane. This can be achieved through the reaction of 1,3,5-trioxane with formaldehyde and hydrochloric acid in the presence of a catalyst such as zinc chloride. The reaction is carried out under controlled conditions to ensure the selective formation of the tris(chloromethyl) derivative.

Industrial Production Methods

In an industrial setting, the production of this compound can be scaled up by optimizing the reaction conditions, such as temperature, pressure, and the concentration of reactants. Continuous flow reactors may be employed to enhance the efficiency and yield of the process. The product is then purified through distillation or recrystallization to obtain the desired compound in high purity.

Chemical Reactions Analysis

Types of Reactions

2,4,6-Tris(chloromethyl)-1,3,5-trioxane undergoes various chemical reactions, including:

    Substitution Reactions: The chloromethyl groups can be substituted with other nucleophiles such as amines, thiols, or alcohols.

    Oxidation Reactions: The compound can be oxidized to form corresponding trioxane derivatives with different functional groups.

    Reduction Reactions: Reduction of the chloromethyl groups can lead to the formation of hydroxymethyl or methyl derivatives.

Common Reagents and Conditions

    Substitution Reactions: Typically carried out in the presence of a base such as sodium hydroxide or potassium carbonate.

    Oxidation Reactions: Common oxidizing agents include potassium permanganate or chromium trioxide.

    Reduction Reactions: Reducing agents such as lithium aluminum hydride or sodium borohydride are commonly used.

Major Products Formed

    Substitution Reactions: Products include various substituted trioxanes depending on the nucleophile used.

    Oxidation Reactions: Products include trioxane derivatives with aldehyde, carboxylic acid, or ketone groups.

    Reduction Reactions: Products include hydroxymethyl or methyl trioxane derivatives.

Scientific Research Applications

2,4,6-Tris(chloromethyl)-1,3,5-trioxane has several applications in scientific research:

    Chemistry: Used as an intermediate in the synthesis of other complex organic molecules.

    Biology: Investigated for its potential use in the development of new pharmaceuticals and bioactive compounds.

    Medicine: Explored for its potential antimicrobial and anticancer properties.

    Industry: Utilized in the production of polymers, resins, and other industrial chemicals.

Mechanism of Action

The mechanism of action of 2,4,6-Tris(chloromethyl)-1,3,5-trioxane involves its interaction with various molecular targets. The chloromethyl groups can react with nucleophilic sites on biomolecules, leading to the formation of covalent bonds. This can result in the inhibition of enzyme activity or disruption of cellular processes. The compound’s ability to form reactive intermediates makes it a potent agent in various chemical and biological applications.

Comparison with Similar Compounds

Similar Compounds

  • 2,4,6-Tris(bromomethyl)-1,3,5-trioxane
  • 2,4,6-Tris(iodomethyl)-1,3,5-trioxane
  • 2,4,6-Tris(methyl)-1,3,5-trioxane

Uniqueness

2,4,6-Tris(chloromethyl)-1,3,5-trioxane is unique due to the presence of chloromethyl groups, which impart distinct reactivity compared to its bromomethyl and iodomethyl analogs. The chloromethyl groups are less reactive than bromomethyl and iodomethyl groups, making the compound more stable and easier to handle in various chemical reactions. This stability, combined with its reactivity, makes it a valuable compound in synthetic chemistry and industrial applications.

Properties

IUPAC Name

2,4,6-tris(chloromethyl)-1,3,5-trioxane
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C6H9Cl3O3/c7-1-4-10-5(2-8)12-6(3-9)11-4/h4-6H,1-3H2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

DZPKGHCUNRKJJO-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C(C1OC(OC(O1)CCl)CCl)Cl
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C6H9Cl3O3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID30150204
Record name Acetaldehyde, chloro-, trimer
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Molecular Weight

235.5 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

1129-52-8
Record name 2,4,6-Tris(chloromethyl)-1,3,5-trioxane
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Record name 2,4,6-Tris(chloromethyl)-1,3,5-trioxane
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Record name NSC146373
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Record name Acetaldehyde, chloro-, trimer
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Record name 2,4,6-tris(chloromethyl)-1,3,5-trioxane
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Record name 2,4,6-TRIS(CHLOROMETHYL)-1,3,5-TRIOXANE
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Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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